Cirsilineol

Catalog No.
S523843
CAS No.
41365-32-6
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cirsilineol

CAS Number

41365-32-6

Product Name

Cirsilineol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3

InChI Key

VKOSQMWSWLZQPA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O

Solubility

Soluble in DMSO

Synonyms

4',5-dihydroxy-3',6,7-trimethoxy-flavone, 4',5-dihydroxy-3',6,7-trimethoxyflavone, cirsilineol

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O

Description

The exact mass of the compound Cirsilineol is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633556. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Properties:

Some studies suggest that Cirsilineol, alongside other compounds in Cirsium extracts, might possess anti-inflammatory properties. A study published in the journal "Biological and Pharmaceutical Bulletin" investigated the effects of Cirsium japonicum extracts on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that the extract, containing Cirsilineol, exhibited an inhibitory effect on the production of inflammatory mediators [1].

Source

[1]

Cirsilineol is a bioactive flavone primarily isolated from plants such as Artemisia vestita and Teucrium gnaphalodes. Its chemical structure is defined as 4′,5-dihydroxy-3′,6,7-trimethoxyflavone, characterized by multiple hydroxyl and methoxy groups that contribute to its unique properties. Cirsilineol exhibits a variety of biological activities, making it a subject of interest in pharmacological research.

Typical of flavonoids, including:

  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can lead to the formation of reactive oxygen species.
  • Methylation: The methoxy groups can be involved in methylation reactions, altering the compound's solubility and reactivity.
  • Complexation: Cirsilineol can form complexes with metal ions, which may enhance its biological activity.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications.

Cirsilineol has demonstrated significant biological activities, including:

  • Antioxidant Properties: It scavenges free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Cirsilineol modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and receptors such as Toll-like receptors 2 and 4 .
  • Anticancer Activity: Studies indicate that cirsilineol induces apoptosis in cancer cells, particularly lung squamous cell carcinoma, by increasing reactive oxygen species levels and affecting mitochondrial pathways .

Cirsilineol can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting cirsilineol from plant sources like Artemisia vestita using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving flavonoid precursors. Techniques include:
    • Condensation Reactions: Combining appropriate phenolic compounds under acidic conditions.
    • Methylation Reactions: Introducing methoxy groups via methylating agents like dimethyl sulfate.

Cirsilineol has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, cirsilineol is explored for developing treatments for respiratory diseases and cancer therapies.
  • Cosmetics: Its antioxidant properties make it a potential ingredient in skincare formulations aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative, cirsilineol may be used to enhance food stability due to its antimicrobial activity.

Recent studies have focused on the interactions of cirsilineol with various biological targets:

  • Enzyme Inhibition: Molecular docking studies suggest that cirsilineol interacts with enzymes like aldose reductase, which may have implications for diabetic complications .
  • Cellular Pathways: Research indicates that cirsilineol affects signaling pathways related to inflammation and apoptosis, highlighting its potential therapeutic roles .

Cirsilineol shares structural similarities with other flavonoids but possesses unique characteristics due to its specific arrangement of hydroxyl and methoxy groups. Here are some similar compounds for comparison:

CompoundStructure CharacteristicsUnique Features
LuteolinContains hydroxyl groups at positions 3', 4', 5Known for strong anti-inflammatory properties
QuercetinContains multiple hydroxyl groupsExhibits potent antioxidant effects
ApigeninLacks methoxy groups; has hydroxyl at 4'Recognized for its neuroprotective effects

Cirsilineol's unique combination of functional groups contributes to its distinctive biological activities compared to these structurally similar compounds.

Molecular Structure and Configuration

Cirsilineol is a trimethoxyflavone characterized by a flavone backbone substituted with methoxy groups at positions 6, 7, and 3' and hydroxyl groups at positions 5 and 4' [1]. The compound belongs to the class of 7-O-methylated flavonoids, which are flavonoids containing methoxy groups attached to the C7 atom of the flavonoid backbone [2]. The molecular structure consists of two aromatic ring systems (A and B rings) connected by a heterocyclic pyran ring (C ring) forming the characteristic chromone structure.

The molecule exhibits a planar conformation with the flavone backbone maintaining coplanarity between the A and C rings. Computational studies have revealed that the compound adopts a slightly distorted planar conformation when interacting with target proteins, with the planarity being maintained through intramolecular hydrogen bonding interactions [3]. The molecular geometry analysis indicates that the hydroxyl groups at positions 5 and 4' participate in intramolecular hydrogen bonding, which contributes to the overall structural stability of the molecule [4] [5].

Physical Properties

Melting Point and Solubility

Cirsilineol exhibits a melting point of 147°C when measured in benzene solvent [6]. The compound demonstrates poor water solubility, being classified as practically insoluble in water [2]. This hydrophobic character is attributed to the presence of multiple methoxy substituents that increase the lipophilic nature of the molecule. The compound shows good solubility in organic solvents including dimethyl sulfoxide (DMSO), ethanol, and methanol [6] [7].

The predicted boiling point of cirsilineol is 585.0±50.0°C, and the compound has a density of 1.387 g/cm³ [6]. The water solubility characteristics make cirsilineol suitable for extraction using organic solvents, with isopropanol being identified as an effective extraction solvent for recovering the compound from biological matrices [8].

Spectroscopic Characteristics

The spectroscopic properties of cirsilineol have been extensively characterized using various analytical techniques. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level have provided detailed insights into the vibrational and electronic spectroscopic properties [4]. The Fourier Transform Infrared (FT-IR) spectrum shows characteristic absorption bands corresponding to intramolecular hydrogen bonding of the hydroxyl groups, particularly evidence of hydrogen bonding involving the OH group in the B ring [4].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with the aromatic protons appearing in the characteristic downfield region between 7-8.5 ppm, and the methoxy groups showing distinctive signals around 3-4 ppm [9]. The compound exhibits characteristic UV-visible absorption properties, with electronic transition analysis using Time-Dependent Density Functional Theory (TD-DFT) revealing absorption wavelengths in the UV region with a blue shift when analyzed in ethanol solvent [4].

Mass spectrometry analysis shows the molecular ion peak at m/z 344, consistent with the molecular formula C₁₈H₁₆O₇. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of trimethylsilyl (TMS) derivatives produces characteristic fragmentation patterns that aid in structural identification [10].

Chemical Identifiers and Classification

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for cirsilineol is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-4H-chromen-4-one [1] [11]. This systematic nomenclature accurately describes the substitution pattern and functional groups present in the molecule, identifying the chromen-4-one core structure with specific hydroxyl and methoxy substitutions.

Chemical Formula and Molecular Weight

Cirsilineol has the molecular formula C₁₈H₁₆O₇ with a molecular weight of 344.32 g/mol [1] [12]. The monoisotopic molecular weight is 344.089602866 Da [13]. The molecular formula indicates the presence of 18 carbon atoms, 16 hydrogen atoms, and 7 oxygen atoms, which are distributed among the hydroxyl groups (2), methoxy groups (3), and the carbonyl oxygen atoms (2) within the flavone structure.

Registry Numbers and Database Identifiers

Cirsilineol is registered under CAS Registry Number 41365-32-6 [1] [14]. The compound is catalogued in numerous chemical and biological databases with specific identifiers: PubChem CID 162464, ChEBI ID CHEBI:3718, ChEMBL ID CHEMBL487213, KEGG ID C10032, HMDB ID HMDB0303612, and UNII 08DZZ529FE [1] [13]. Additional database identifiers include DTXSID20194314 for the DSSTox database, NSC Number 633556, and Lipid Maps ID LMPK12111249 [1].

The InChI (International Chemical Identifier) key for cirsilineol is VKOSQMWSWLZQPA-UHFFFAOYSA-N, providing a unique textual identifier for the compound [1] [11]. The SMILES (Simplified Molecular Input Line Entry System) notation is COc1cc(ccc1O)C2=CC(=O)c3c(O)c(OC)c(OC)cc3O2 [1] [14].

Structure-Activity Relationships

The biological activity of cirsilineol is closely related to its structural features, particularly the arrangement and number of hydroxyl and methoxy groups on the flavone backbone [15]. The structure-activity relationship analysis reveals that the presence of hydroxyl groups at positions 5 and 4' is crucial for antioxidant activity, as these groups serve as hydrogen donors in radical scavenging reactions [15] [16].

The methoxy substitutions at positions 6, 7, and 3' significantly influence the compound's biological activity profile. Computational molecular docking studies have demonstrated that cirsilineol binds to the F₁ moiety of ATP synthase through hydrophobic interactions and hydrogen bonds involving residues Lys-260.G, Ile-263.G, Ser-277.F, Val-279.F, and Ser-267.G [3]. The binding conformation is stabilized by the planar structure of the flavone backbone, which allows for optimal interaction with the protein binding site.

The hydroxyl configuration in the B ring is particularly significant for biological activity, as it determines the compound's ability to donate hydrogen atoms and electrons to reactive oxygen species [15]. The presence of both hydroxyl and methoxy groups creates a balance between hydrophilic and lipophilic properties, influencing the compound's bioavailability and cellular uptake characteristics.

Structure-activity relationship studies of related flavonoids indicate that substitution patterns significantly affect biological activity. The trimethoxy substitution pattern in cirsilineol provides enhanced lipophilicity compared to more highly hydroxylated flavonoids, potentially improving membrane permeability and cellular distribution [17].

Chemical Stability and Reactivity

Cirsilineol exhibits moderate chemical stability under standard storage conditions, with recommended storage at -20°C to maintain compound integrity [6] [7]. The compound demonstrates stability in organic solvents but may be susceptible to oxidation under certain conditions due to the presence of phenolic hydroxyl groups.

The predicted pKa value of cirsilineol is 6.31±0.40, indicating weak acidic properties primarily attributed to the phenolic hydroxyl groups [6]. This pKa value suggests that the compound will exist predominantly in its protonated form under physiological pH conditions. The ionization behavior of the hydroxyl groups influences the compound's reactivity and binding interactions with biological targets.

Chemical reactivity analysis reveals that cirsilineol can participate in various chemical reactions typical of flavonoids, including oxidation reactions involving the phenolic hydroxyl groups and potential methylation or demethylation of the methoxy substituents under specific conditions [18]. The compound's stability is enhanced by intramolecular hydrogen bonding between the hydroxyl groups and nearby oxygen atoms, which has been confirmed through computational studies [5].

The LogP value of 1.670 indicates moderate lipophilicity, suggesting favorable partitioning characteristics for biological membrane permeation [6]. This lipophilic character, combined with the hydrophilic hydroxyl groups, provides cirsilineol with amphiphilic properties that may contribute to its biological activity profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

344.0896

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08DZZ529FE

Other CAS

41365-32-6

Wikipedia

Fastigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Polatoğlu K, Karakoç OC, Demirci F, Gökçe A, Gören N. Chemistry and biological activities of Tanacetum chiliophyllum var. oligocephalum extracts. J AOAC Int. 2013 Nov-Dec;96(6):1222-7. PubMed PMID: 24645497.
2: Sheng X, Sun Y, Yin Y, Chen T, Xu Q. Cirsilineol inhibits proliferation of cancer cells by inducing apoptosis via mitochondrial pathway. J Pharm Pharmacol. 2008 Nov;60(11):1523-9. doi: 10.1211/jpp/60.11.0014. PubMed PMID: 18957174.
3: Hajdú Z, Hohmann J, Forgo P, Máthé I, Molnár J, Zupkó I. Antiproliferative activity of Artemisia asiatica extract and its constituents on human tumor cell lines. Planta Med. 2014 Dec;80(18):1692-7. doi: 10.1055/s-0034-1383146. Epub 2014 Oct 8. PubMed PMID: 25295671.
4: Hammoud L, Seghiri R, Benayache S, Mosset P, Lobstein A, Chaabi M, León F, Brouard I, Bermejo J, Benayache F. A new flavonoid and other constituents from Centaurea nicaeensis All. var. walliana M. Nat Prod Res. 2012;26(3):203-8. doi: 10.1080/14786419.2010.534995. Epub 2011 Aug 4. PubMed PMID: 21815723.
5: Malmir M, Gohari AR, Saeidnia S, Silva O. A new bioactive monoterpene-flavonoid from Satureja khuzistanica. Fitoterapia. 2015 Sep;105:107-12. doi: 10.1016/j.fitote.2015.06.012. Epub 2015 Jun 16. PubMed PMID: 26086672.
6: Valentão P, Andrade PB, Areias F, Ferreres F, Seabra RM. Analysis of vervain flavonoids by HPLC/Diode array detector method. Its application to quality control. J Agric Food Chem. 1999 Nov;47(11):4579-82. PubMed PMID: 10552853.
7: Stefkov G, Kulevanova S, Miova B, Dinevska-Kjovkarovska S, Mølgaard P, Jäger AK, Josefsen K. Effects of Teucrium polium spp. capitatum flavonoids on the lipid and carbohydrate metabolism in rats. Pharm Biol. 2011 Sep;49(9):885-92. doi: 10.3109/13880209.2011.552187. Epub 2011 May 27. PubMed PMID: 21619454.
8: Uehara A, Kitajima J, Kokubugata G, Iwashina T. Further characterization of foliar flavonoids in Crossostephium chinense and their geographic variation. Nat Prod Commun. 2014 Feb;9(2):163-4. PubMed PMID: 24689280.
9: Salah SM, Jäger AK. Two flavonoids from Artemisia herba-alba Asso with in vitro GABAA-benzodiazepine receptor activity. J Ethnopharmacol. 2005 May 13;99(1):145-6. PubMed PMID: 15848034.
10: Heo HJ, Cho HY, Hong B, Kim HK, Kim EK, Kim BG, Shin DH. Protective effect of 4',5-dihydroxy-3',6,7-trimethoxyflavone from Artemisia asiatica against Abeta-induced oxidative stress in PC12 cells. Amyloid. 2001 Sep;8(3):194-201. PubMed PMID: 11676296.
11: Nagao T, Abe F, Kinjo J, Okabe H. Antiproliferative constituents in plants 10. Flavones from the leaves of Lantana montevidensis Briq. and consideration of structure-activity relationship. Biol Pharm Bull. 2002 Jul;25(7):875-9. PubMed PMID: 12132661.
12: Tasdemir D, Tierney M, Sen R, Bergonzi MC, Demirci B, Bilia AR, Baser KH, Brun R, Chatterjee M. Antiprotozoal Effect of Artemisia indica Extracts and Essential Oil. Planta Med. 2015 Aug;81(12-13):1029-37. doi: 10.1055/s-0035-1546125. Epub 2015 Jun 17. PubMed PMID: 26085047.
13: Moufid A, Eddouks M. Artemisia herba alba: a popular plant with potential medicinal properties. Pak J Biol Sci. 2012 Dec 15;15(24):1152-9. Review. PubMed PMID: 23755405.
14: Nurul Islam M, Jung HA, Sohn HS, Kim HM, Choi JS. Potent α-glucosidase and protein tyrosine phosphatase 1B inhibitors from Artemisia capillaris. Arch Pharm Res. 2013 May;36(5):542-52. doi: 10.1007/s12272-013-0069-7. Epub 2013 Feb 24. PubMed PMID: 23435948.
15: Lin S, Zhang QW, Zhang NN, Zhang YX. [Determination of flavonoids in buds of Herba Artemisiae Scopariae by HPLC]. Zhongguo Zhong Yao Za Zhi. 2005 Apr;30(8):591-4. Chinese. PubMed PMID: 16011282.
16: Zhang QW, Zhang YX, Zhang Y, Liang GG. [Determination of cirsilineol in Herba Artemisiae scopariae collected in autumn by HPLC]. Zhongguo Zhong Yao Za Zhi. 2002 Jan;27(1):23-5. Chinese. PubMed PMID: 12774348.
17: Zhang J, Yang TT, Li GQ, Wang WJ, Zhang XQ, Ye WC. [Chemical constituents from twigs and leaves of Melodinus hemsleyanus]. Zhongguo Zhong Yao Za Zhi. 2013 May;38(9):1390-3. Chinese. PubMed PMID: 23944075.
18: Liu KC, Yang SL, Roberts MF, Elford BC, Phillipson JD. Antimalarial activity of Artemisia annua flavonoids from whole plants and cell cultures. Plant Cell Rep. 1992 Nov;11(12):637-40. doi: 10.1007/BF00236389. PubMed PMID: 24213368.
19: Al-Jaber HI, Abrouni KK, Al-Qudah MA, Abu Zarga MH. New terpenes from Salvia palaestina Benth. and Salvia syriaca L. growing wild in Jordan. J Asian Nat Prod Res. 2012;14(7):618-25. doi: 10.1080/10286020.2012.682151. Epub 2012 May 10. PubMed PMID: 22574636.
20: Zhang QW, Zhang YX, Zhang Y, Xiao YQ, Wang ZM. [Studies on chemical constituents in buds of Artemisia scoparia]. Zhongguo Zhong Yao Za Zhi. 2002 Mar;27(3):202-4. Chinese. PubMed PMID: 12774401.

Explore Compound Types